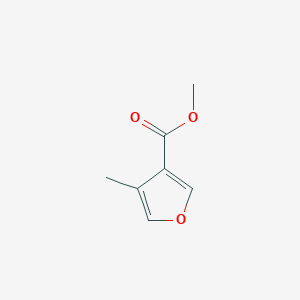
Methyl 4-methylfuran-3-carboxylate
Vue d'ensemble
Description
Methyl 4-methylfuran-3-carboxylate is an organic compound belonging to the class of furan derivatives. It features a furan ring, a five-membered aromatic ring with four carbon atoms and one oxygen atom, substituted with a methyl group at the 4-position and a carboxylate ester group at the 3-position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Furan Synthesis: The compound can be synthesized starting from furan derivatives through a series of chemical reactions. One common method involves the reaction of furan with methyl acrylate in the presence of a strong base, followed by subsequent methylation.
Industrial Production Methods: On an industrial scale, the compound is typically produced through catalytic processes that ensure high yield and purity. These methods often involve the use of transition metal catalysts to facilitate the formation of the furan ring and subsequent functionalization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as carboxylic acids and ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the furan ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like amines and halides can be used in substitution reactions, often requiring acidic or basic conditions.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, reduced furan derivatives.
Substitution Products: Amines, halogenated furans.
Applications De Recherche Scientifique
Methyl 4-methylfuran-3-carboxylate has various applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research has explored its use in drug development, particularly in the synthesis of pharmaceuticals with potential therapeutic effects.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism by which Methyl 4-methylfuran-3-carboxylate exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity. In antioxidant applications, it may act as a free radical scavenger, neutralizing harmful reactive oxygen species.
Molecular Targets and Pathways:
Antimicrobial Activity: Targets microbial cell membranes and metabolic pathways.
Antioxidant Activity: Interacts with free radicals and reactive oxygen species.
Comparaison Avec Des Composés Similaires
Methyl 4-methylfuran-3-carboxylate is similar to other furan derivatives, such as:
Furan-2-carboxylic acid
Furan-3-carboxylic acid
Methyl furan-2-carboxylate
Uniqueness:
Substitution Pattern: The presence of the methyl group at the 4-position distinguishes it from other furan derivatives.
Functional Group: The carboxylate ester group at the 3-position provides unique reactivity compared to other furan compounds.
Propriétés
IUPAC Name |
methyl 4-methylfuran-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-5-3-10-4-6(5)7(8)9-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWMYLHEKBBUNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC=C1C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


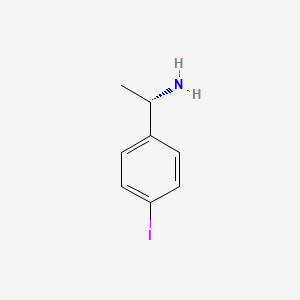
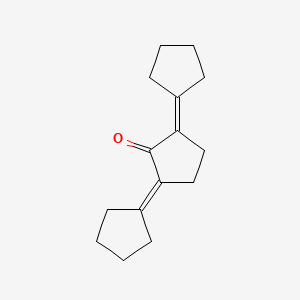
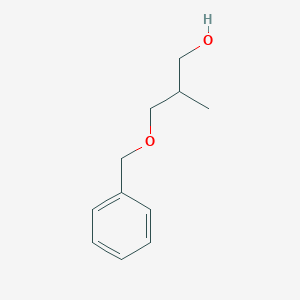
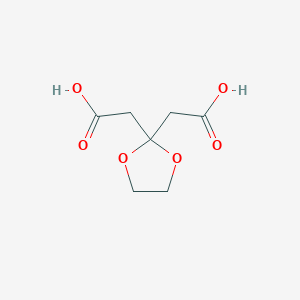
![[2-METHOXY-5-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE](/img/structure/B3191725.png)

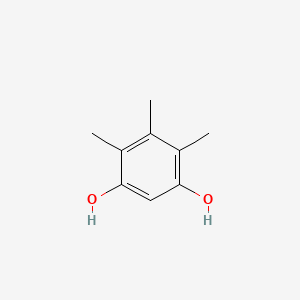
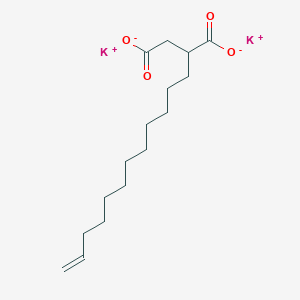
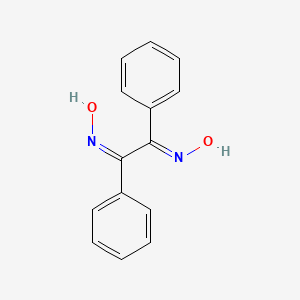
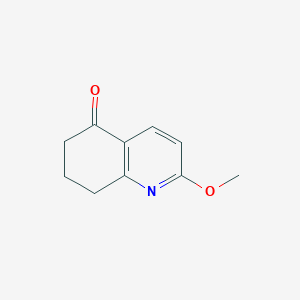

![Acetamide, N-[2-[bis(2-pyridinylmethyl)amino]ethyl]-](/img/structure/B3191761.png)
![N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]furan-2-carboxamide](/img/structure/B3191769.png)

